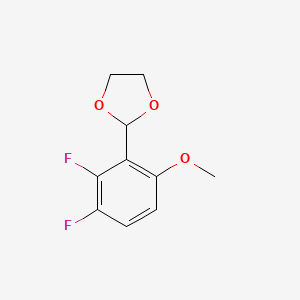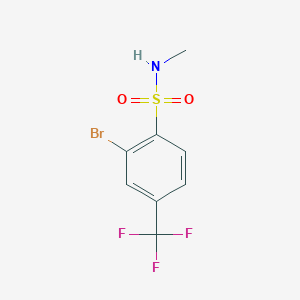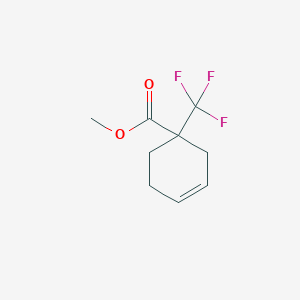
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CFMD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. CFMD has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, including heterocyclic compounds, such as pyrroles and oxazoles. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug naproxen and the antifungal drug fluconazole. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential use in the synthesis of other compounds, such as polymers and organometallic compounds.
作用機序
The mechanism of action of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds. It is thought to activate the substrate, allowing it to react with other molecules and form new compounds. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is believed to act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane are not yet fully understood. However, it is believed to have an effect on the metabolism of other compounds, such as drugs. Additionally, it is believed to have an effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
実験室実験の利点と制限
The advantages of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The limitations of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low solubility, its low reactivity, and its potential toxicity.
将来の方向性
Potential future directions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane include its further use in the synthesis of other compounds, such as polymers and organometallic compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug synthesis and its potential toxicity. Finally, further research could be done on its potential applications in biotechnology.
合成法
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane can be synthesized through a variety of methods, including the Mitsunobu reaction, the Suzuki reaction, and the Stetter reaction. The Mitsunobu reaction is a palladium-catalyzed coupling of a nucleophile and an electrophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. The Stetter reaction is a rhodium-catalyzed reaction that involves the formation of a C-N bond between an aryl halide and a secondary amine.
特性
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODLJZIVMLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


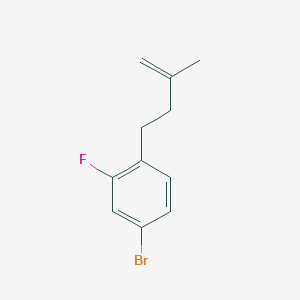
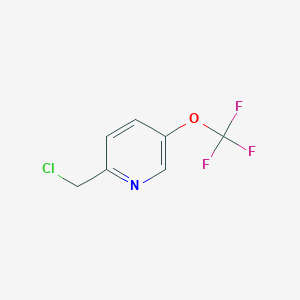
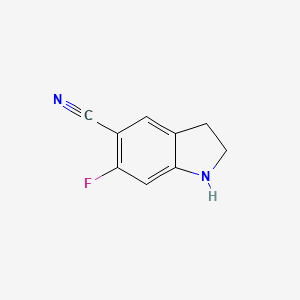
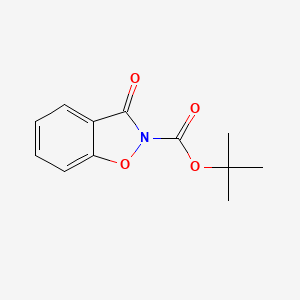


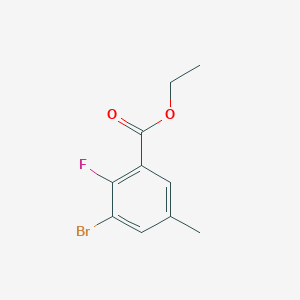
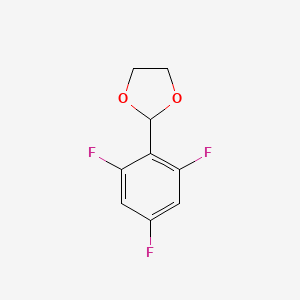
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
